molecular formula C8H6N4O B1418923 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1156604-22-6

1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1418923
CAS RN: 1156604-22-6
M. Wt: 174.16 g/mol
InChI Key: RMZFJMJCQMKFNZ-UHFFFAOYSA-N
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Description

Pyrimidines and pyrazoles are both important classes of heterocyclic compounds. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrimidine and pyrazole derivatives often involves reactions with various reagents under specific conditions . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized using a chalcone-bearing thiophene nucleus .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . Computational tools can also be used to investigate their molecular and electronic behavior .


Chemical Reactions Analysis

Chemical reactions involving pyrimidine and pyrazole derivatives can be complex and varied, depending on the specific compounds and conditions involved .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various experimental methods. For example, the melting point, yield, and NMR data can be obtained through laboratory experiments .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including those related to 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activities against various bacteria and fungi. The results indicated that the antimicrobial activity depended on the type of the Schiff base moiety, with no cytotoxic activity observed in the tested compounds (Hamed et al., 2020).

Antitumor Activity and Molecular Docking

El-Zahar et al. (2011) focused on synthesizing benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde (a compound closely related to 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde). The study also included molecular docking studies of the newly prepared compounds as thymidylate synthase inhibitors, and the evaluation of their cytotoxic activity against human liver carcinoma cell lines (El-Zahar et al., 2011).

Synthesis and Evaluation of Analogues for Anticancer Activity

Research by Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, assessing their biological evaluation as anticancer agents. The design of these compounds was based on docking with the mTOR protein, and they showed significant activity against various human cancer cell lines (Reddy et al., 2014).

Design and Synthesis for Anticonvulsant and Analgesic Studies

A study by Viveka et al. (2015) involved designing and synthesizing new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde. The synthesized compounds were evaluated for their in vivo anticonvulsant activity using the maximal electroshock seizure test, and their analgesic activity was investigated by the tail flick method (Viveka et al., 2015).

Safety and Hazards

Safety data sheets provide information on the potential hazards of these compounds, including their reactivity, health hazards, protective measures, and safety precautions for handling, storing, and disposing of the chemicals .

Future Directions

Research into pyrimidine and pyrazole derivatives is ongoing, with many potential applications in medicinal chemistry. For example, they have been studied for their anti-fibrotic activities and as potential kinase inhibitors .

properties

IUPAC Name

1-pyrimidin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-6-7-4-11-12(5-7)8-9-2-1-3-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZFJMJCQMKFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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